(Z)-Ethyl 2-(2-fluoro-3-methoxyphenyl)-3-((phenoxycarbonyl)amino)but-2-enoate
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Overview
Description
(Z)-Ethyl 2-(2-fluoro-3-methoxyphenyl)-3-((phenoxycarbonyl)amino)but-2-enoate is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a fluorine atom, a methoxy group, and a phenoxycarbonyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-(2-fluoro-3-methoxyphenyl)-3-((phenoxycarbonyl)amino)but-2-enoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the enone backbone: This can be achieved through aldol condensation or Claisen-Schmidt condensation reactions.
Introduction of the fluoro and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the phenoxycarbonyl group: This step might involve the reaction of the enone with phenyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-Ethyl 2-(2-fluoro-3-methoxyphenyl)-3-((phenoxycarbonyl)amino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of saturated compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It can serve as a model compound for studying various organic reactions.
Biology and Medicine
Pharmaceutical Research:
Biological Studies: Investigation of its interactions with biological molecules and potential therapeutic effects.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Use as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-Ethyl 2-(2-fluoro-3-methoxyphenyl)-3-((phenoxycarbonyl)amino)but-2-enoate would depend on its specific application. In pharmaceutical research, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the enone group suggests potential reactivity with nucleophiles, which could be a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(Z)-Ethyl 2-(2-chloro-3-methoxyphenyl)-3-((phenoxycarbonyl)amino)but-2-enoate: Similar structure with a chlorine atom instead of fluorine.
(Z)-Ethyl 2-(2-fluoro-3-hydroxyphenyl)-3-((phenoxycarbonyl)amino)but-2-enoate: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity compared to its chlorine or hydrogen analogs.
Methoxy Group: The methoxy group can influence the compound’s solubility and interaction with biological targets.
This article provides a comprehensive overview of (Z)-Ethyl 2-(2-fluoro-3-methoxyphenyl)-3-((phenoxycarbonyl)amino)but-2-enoate, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C20H20FNO5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl (Z)-2-(2-fluoro-3-methoxyphenyl)-3-(phenoxycarbonylamino)but-2-enoate |
InChI |
InChI=1S/C20H20FNO5/c1-4-26-19(23)17(15-11-8-12-16(25-3)18(15)21)13(2)22-20(24)27-14-9-6-5-7-10-14/h5-12H,4H2,1-3H3,(H,22,24)/b17-13- |
InChI Key |
OBTIYGKEAPVIQJ-LGMDPLHJSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\NC(=O)OC1=CC=CC=C1)/C2=C(C(=CC=C2)OC)F |
Canonical SMILES |
CCOC(=O)C(=C(C)NC(=O)OC1=CC=CC=C1)C2=C(C(=CC=C2)OC)F |
Origin of Product |
United States |
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